Dgaba

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

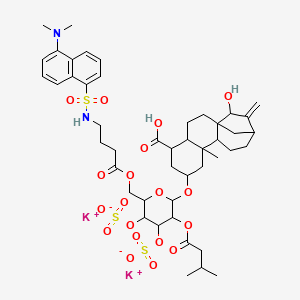

Dgaba, also known as this compound, is a useful research compound. Its molecular formula is C46H62K2N2O19S3 and its molecular weight is 1121.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

GABA's role as a neurotransmitter has led to its investigation in several therapeutic areas:

1.1 Anxiety and Stress Reduction

Research indicates that GABA supplementation may help reduce anxiety levels. A systematic review highlighted that oral administration of GABA showed trends toward improved calmness and reduced stress markers in some studies, although evidence remains mixed regarding its efficacy for sleep benefits .

1.2 Neuroprotection

GABA's neuroprotective effects have been studied in the context of neurodegenerative diseases. It is believed to modulate neuronal excitability and protect against excitotoxicity, making it a potential candidate in treating conditions like Alzheimer's disease .

1.3 Sleep Disorders

Studies have shown that GABA may influence sleep quality. For instance, one intervention study found that GABA intake improved sleep latency and overall sleep quality among individuals with poor sleep . However, the evidence is still limited and requires further investigation.

Agricultural Applications

GABA has been utilized to enhance plant growth and stress resistance:

2.1 Plant Growth Promotion

Exogenous application of GABA has been shown to improve growth parameters in various crops. For example, studies demonstrated that GABA treatment increased shoot fresh weight and enhanced photosynthetic efficiency in maize seedlings under stress conditions .

2.2 Stress Resistance

GABA plays a critical role in plants' responses to abiotic stresses such as drought and salinity. Its application has been linked to improved osmoregulation and antioxidant enzyme activity, which helps mitigate oxidative stress during adverse environmental conditions .

Food Industry Applications

GABA is gaining attention in the food industry due to its health benefits:

3.1 Functional Foods

GABA-enriched foods are being developed for their potential health benefits, including stress reduction and improved sleep quality. Fermented foods like yogurt and certain teas naturally contain GABA, which is being marketed for its functional properties .

3.2 Preservation Techniques

Research is exploring the use of GABA as a natural preservative due to its antimicrobial properties, which can enhance food safety and shelf life without synthetic additives .

Case Study 1: GABA in Neuropharmacology

A study investigated the effects of synthetic GABA on action cascading efficiency in participants. Results indicated that GABA administration significantly reduced response times compared to placebo, suggesting its potential role in enhancing cognitive functions related to decision-making processes .

Case Study 2: GABA Application in Agriculture

In experiments with maize, exogenous GABA application led to a significant increase in both shoot and root biomass under drought conditions, demonstrating its effectiveness as a growth promoter and stress mitigator in agricultural practices .

Data Tables

Propriétés

Numéro CAS |

84872-88-8 |

|---|---|

Formule moléculaire |

C46H62K2N2O19S3 |

Poids moléculaire |

1121.4 g/mol |

Nom IUPAC |

dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoyloxymethyl]-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C46H64N2O19S3.2K/c1-25(2)20-38(50)65-41-40(67-70(59,60)61)39(66-69(56,57)58)34(24-62-37(49)14-9-19-47-68(54,55)35-13-8-10-29-30(35)11-7-12-33(29)48(5)6)64-44(41)63-28-21-31(43(52)53)32-17-18-46-22-27(26(3)42(46)51)15-16-36(46)45(32,4)23-28;;/h7-8,10-13,25,27-28,31-32,34,36,39-42,44,47,51H,3,9,14-24H2,1-2,4-6H3,(H,52,53)(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |

Clé InChI |

BDYCYZFMSYOJFY-UHFFFAOYSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNS(=O)(=O)C6=CC=CC7=C6C=CC=C7N(C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES canonique |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNS(=O)(=O)C6=CC=CC7=C6C=CC=C7N(C)C)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Synonymes |

6'-O-dansyl-gamma-aminobutyryl atractyloside DGABA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.